4-Bromobenzyl-(3-fluorophenyl)ether
Description
Chemical Name: 4-Bromobenzyl-(3-fluorophenyl)ether
Molecular Formula: C₁₃H₁₀BrFO
Molecular Weight: 281.12 g/mol
Structure: Comprises a bromobenzyl group (4-bromo-substituted benzyl) linked via an ether bond to a 3-fluorophenyl ring. This compound is a halogenated diaryl ether, characterized by electron-withdrawing substituents (Br and F) on aromatic rings, influencing its electronic and steric properties.
Properties
IUPAC Name |
1-bromo-4-[(3-fluorophenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDAXAUSHKYGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl-(3-fluorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Bromobenzyl chloride+3-FluorophenolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl-(3-fluorophenyl)ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.
Oxidation: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The aromatic rings can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) can be used to replace the bromine atom.
Oxidation: Potassium permanganate (KMnO4) in acidic medium can oxidize the ether linkage.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the aromatic rings.
Major Products
Nucleophilic Substitution: 4-Azidobenzyl-(3-fluorophenyl)ether.
Oxidation: 4-Bromobenzaldehyde-(3-fluorophenyl)ether.
Reduction: 4-Bromocyclohexyl-(3-fluorophenyl)ether.
Scientific Research Applications
Medicinal Chemistry
4-Bromobenzyl-(3-fluorophenyl)ether has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that it exhibits significant activity against various bacterial strains. For instance, its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus has been reported as low as 15.625 μM, demonstrating its effectiveness as an antimicrobial agent.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
The mechanism of action appears to involve interference with protein synthesis and nucleic acid production pathways, leading to bactericidal effects.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, studies on human breast cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability, with an estimated IC50 value around 30 μM.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes:
- Monoamine Oxidase (MAO) Inhibition : Initial findings suggest that it may act as a selective inhibitor of MAO, which is crucial in neurotransmitter metabolism and has implications for treating neurodegenerative diseases.
Materials Science Applications
In materials science, this compound serves as an intermediate in the synthesis of specialty chemicals and polymers. Its unique structure allows for modifications that enhance material properties such as thermal stability and chemical resistance.
Case Studies
-
Antimicrobial Efficacy Study :
A research team investigated the antimicrobial properties of several halogenated benzyl ethers, including this compound. The study concluded that compounds with bromine and fluorine substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts, attributed to increased lipophilicity and membrane permeability. -
Anticancer Activity Assessment :
A study published in a peer-reviewed journal focused on the effects of various halogenated ethers on cancer cell lines. The results indicated that this compound significantly induced apoptosis in treated cells through caspase pathway activation.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl-(3-fluorophenyl)ether involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the fluorophenyl ether moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, focusing on substituent variations and their impact:
Key Comparative Analysis
Electronic Effects
- Halogen Substituents :
- Fluorine (F) : Strong electron-withdrawing effect (-I), meta-substitution reduces conjugation with the ether oxygen.
- Chlorine (Cl) : Moderately electron-withdrawing; 3-Cl in the analog increases molecular weight and polarizability compared to F .
- Methoxy (OCH₃) : Electron-donating (+M) at the ortho position, altering reactivity in electrophilic substitution reactions .
Steric and Lipophilicity Considerations
- Benzyl vs. Phenyl Ethers : The benzyl group in the target compound adds a flexible methylene bridge, increasing conformational freedom compared to BDE-3 (direct phenyl-phenyl ether) .
Physical Properties
- Melting Points : BDE-3 has a low melting point (18.72°C) due to weaker intermolecular forces in the simpler structure . Substituted benzyl ethers (e.g., with methyl or methoxy groups) likely exhibit higher melting points due to increased molecular symmetry or polarity.
- Molecular Weight Trends : Chlorine substitution increases molecular weight significantly (297.58 vs. 281.12 g/mol), impacting solubility and chromatographic behavior .
Biological Activity
4-Bromobenzyl-(3-fluorophenyl)ether is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
This compound is characterized by the presence of a bromine atom and a fluorine atom on its aromatic rings. These substituents can significantly influence its reactivity and interaction with biological targets. The ether linkage allows for flexibility in molecular conformation, which can enhance binding to various biomolecules.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below are key findings from various studies:
Antimicrobial Activity
- Mechanism : The compound has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. Its mechanism involves inhibition of protein synthesis and disruption of nucleic acid production pathways.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 125 μM against different bacterial strains, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The IC50 values for these effects were reported between 10 and 35 μM, suggesting significant potency against tumor cells .
- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Antimicrobial Activity (MIC μM) | Anticancer Activity (IC50 μM) | Notes |
|---|---|---|---|
| This compound | 15.625 - 125 | 10 - 35 | Effective against S. aureus and MCF-7 |
| 3-Bromobenzyl-(3-chlorophenyl)ether | 31.108 - 62.216 | 20 - 50 | Similar structure; moderate activity |
| 3-Fluorobenzyl-(2-chlorophenyl)ether | 62.5 - 125 | >50 | Lower potency compared to target compound |
Case Studies
- In Vivo Studies on Anticancer Effects : A study examined the effects of this compound on tumor-bearing mice, showing a significant reduction in tumor size compared to control groups treated with saline or conventional chemotherapeutics .
- Antimicrobial Efficacy Against Biofilms : Research highlighted its ability to disrupt biofilm formation in MRSA strains, enhancing its therapeutic potential in treating chronic infections where biofilms are prevalent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
